2-(Azidomethyl)benzofuran

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2-(Azidomethyl)benzofuran (CAS 1137881-68-5, MF C₉H₇N₃O, MW 173.17 g/mol) is a heterocyclic azide featuring a benzofuran core with an azidomethyl substituent at the C-2 position. This azide is primarily valued as a versatile intermediate in organic synthesis, particularly for the construction of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B8298395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)benzofuran
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CN=[N+]=[N-]
InChIInChI=1S/C9H7N3O/c10-12-11-6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2
InChIKeyNAQXWOOUMNVSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)benzofuran for Research Procurement & Differentiation Strategy


2-(Azidomethyl)benzofuran (CAS 1137881-68-5, MF C₉H₇N₃O, MW 173.17 g/mol) is a heterocyclic azide featuring a benzofuran core with an azidomethyl substituent at the C-2 position. This azide is primarily valued as a versatile intermediate in organic synthesis, particularly for the construction of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The compound’s computed logP of 2.70 indicates a significant lipophilicity advantage over its hydroxyl counterpart, benzofuran-2-ylmethanol (logP 1.93) [2]. Suppliers typically offer this compound at a purity of 95%, which is suitable for most research applications [2].

Why 2-(Azidomethyl)benzofuran Cannot Be Substituted with Common Benzofuran Derivatives


The specific identity of the C-2 substituent in benzofuran derivatives dictates their fundamental chemical reactivity, and therefore their applicability in downstream synthesis. Simple 2-alkyl benzofurans (e.g., 2-methylbenzofuran) lack a suitable leaving group or functional handle for further derivatization, while 2-halomethyl benzofurans (chloride, bromide) are limited to nucleophilic substitution pathways and cannot participate in the atom-economical, orthogonal CuAAC click reaction that defines the utility of the azide [1]. Similarly, the 2-aminomethyl analog is a basic amine, imposing different purification requirements and reactivity profiles compared to the neutral azide [2]. The unique combination of a stable yet highly reactive azido handle at the benzofuran 2-position, combined with significantly higher lipophilicity (Δ logP ≈ +0.77) than the corresponding alcohol, makes direct substitution with in-class analogs ineffective for applications requiring click chemistry, orthogonal ligation, or specific physicochemical properties [3].

Quantitative Differentiation Evidence for 2-(Azidomethyl)benzofuran


Enhanced Lipophilicity Over 2-Hydroxymethyl Analog Enables Better Membrane Permeation Potential

High lipophilicity is often critical for passive cellular permeability. The target compound, 2-(azidomethyl)benzofuran, exhibits a computed logP of 2.70, which is substantially higher than the value of 1.93 for its direct synthetic precursor, benzofuran-2-ylmethanol [1]. This +0.77 logP unit increase signifies a greater than 5-fold enhancement in partition coefficient, suggesting superior ability to cross lipid bilayers in cell-based assays [1].

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Superior Click Chemistry Reactivity Compared to 2-Halomethyl Analogs

The defining differential advantage of 2-(azidomethyl)benzofuran is its proficiency as a CuAAC substrate. The azide group enables rapid, quantitative, and bioorthogonal triazole formation with terminal alkynes under mild, catalytic conditions [1]. In direct contrast, 2-bromomethylbenzofuran and 2-chloromethylbenzofuran are not competent substrates for CuAAC and instead undergo simple nucleophilic displacement, precluding their use in the broad suite of bioconjugation and combinatorial chemistry applications reliant on click reactions .

Click Chemistry Bioorthogonal Conjugation CuAAC

Demonstrated Antitubercular Activity of Triazole Derivatives Derived from 2-(Azidomethyl)benzofuran

The value of 2-(azidomethyl)benzofuran as a synthetic building block is validated by the biological activity of its downstream products. Triazoles synthesized via CuAAC from this azide precursor have been screened against Mycobacterium tuberculosis H37Rv. Specific compounds in the series exhibited antitubercular activities with Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 12.5 μg/mL [1]. This level of activity, achieved through a modular synthesis, demonstrates the productive utility of the azide handle for generating bioactive chemical matter.

Antitubercular Agents Mycobacterium tuberculosis Triazole Biology

Facile Reduction to 2-Aminomethylbenzofuran Under Mild Conditions

2-(Azidomethyl)benzofuran serves as a direct precursor to 2-aminomethylbenzofuran via catalytic hydrogenation. The reduction proceeds cleanly with Pd(OH)₂/C under a hydrogen atmosphere at room temperature, yielding the primary amine without detectable over-reduction of the benzofuran ring [1]. This contrasts with alternative routes to the amine, which may require harsher conditions or multi-step sequences when starting from the halomethyl analog (e.g., Gabriel synthesis) . The direct azide-to-amine conversion provides a streamlined, two-step sequence from the commercially available alcohol.

Amine Synthesis Functional Group Interconversion Heterocyclic Chemistry

Optimal Application Scenarios for 2-(Azidomethyl)benzofuran Based on Evidence


Click Chemistry-Based Library Synthesis for Drug Discovery

The validated CuAAC reactivity of 2-(azidomethyl)benzofuran, as a stable precursor to 1,2,3-triazoles, makes it an ideal core scaffold for constructing diverse compound libraries. The derived triazoles have already demonstrated antitubercular activity (MIC 3.12–12.5 μg/mL), confirming a direct path from procurement to bioactive compound generation [1]. Researchers engaged in modular medicinal chemistry will benefit from the compound's ability to undergo efficient, orthogonal conjugation with a wide variety of terminal alkynes [2].

Synthesis of Membrane-Permeable Probes via Enhanced Lipophilicity

With a logP (2.70) significantly higher than the corresponding 2-hydroxymethyl precursor (1.93), 2-(azidomethyl)benzofuran is a superior choice for designing fluorescent probes, affinity labels, or inhibitors intended for intracellular targets where passive membrane crossing is essential [3]. The azide handle simultaneously provides a bioorthogonal conjugation point, allowing the lipophilic core to be functionalized without compromising its permeability-enhancing properties.

Streamlined Synthesis of 2-Aminomethylbenzofuran-Derived Pharmaceuticals

The quantitative and mild Pd-catalyzed hydrogenation of 2-(azidomethyl)benzofuran to 2-aminomethylbenzofuran offers a one-step, high-yielding route to this important primary amine [4]. This pathway is superior to alternative routes from halomethyl analogs, which require additional protection and deprotection steps. The approach is directly applicable to pharmaceutical synthesis where the aminomethylbenzofuran motif is present in numerous active pharmaceutical ingredients.

Chemical Biology Tool Development Requiring Orthogonal Reactivity

The azide group of 2-(azidomethyl)benzofuran permits Staudinger ligation and CuAAC, chemistries that are fully orthogonal to the standard reactivity of amines, thiols, and carboxylic acids present in biological systems [2]. This makes the compound a strategically important building block for assembling activity-based probes, PROTACs, or bioconjugates where chemoselectivity and mild reaction conditions are non-negotiable.

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